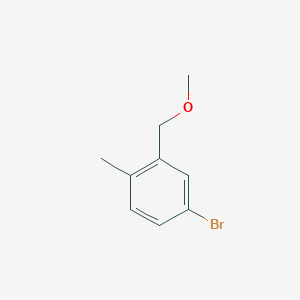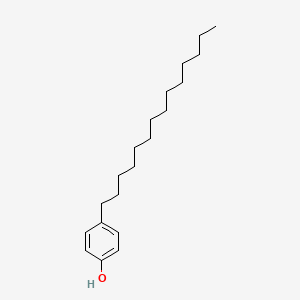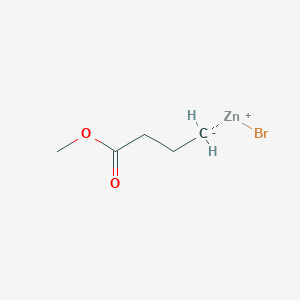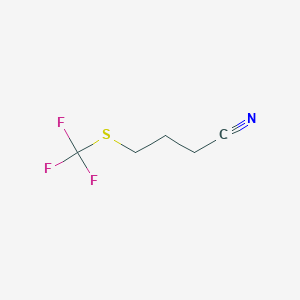
4-(Trifluoromethylthio)butyronitrile, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylthio)butyronitrile, 97% (4-TMBN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless, volatile liquid with a pungent odor. 4-TMBN is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethylthio)butyronitrile, 97% is still not fully understood. It is believed that the compound reacts with other molecules to form new compounds, which can then be used as starting materials in organic synthesis. It is also believed that the compound can act as a catalyst in polymerization reactions, and can be used to solubilize other compounds in solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylthio)butyronitrile, 97% are not well understood. It is known that the compound is volatile and can be irritating to the skin, eyes, and respiratory tract. In addition, it is believed that prolonged exposure to 4-(Trifluoromethylthio)butyronitrile, 97% can cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Trifluoromethylthio)butyronitrile, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a volatile liquid, making it easy to use in a variety of laboratory applications. However, the compound is also toxic and can be irritating to the skin, eyes, and respiratory tract. It should be used with caution and appropriate safety measures should be taken.
Direcciones Futuras
There are several potential future directions for research on 4-(Trifluoromethylthio)butyronitrile, 97%. These include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis and polymerization. Additionally, further research into the mechanism of action of 4-(Trifluoromethylthio)butyronitrile, 97% could lead to the development of new and improved methods for its synthesis and use in laboratory experiments. Finally, research into the environmental impacts of 4-(Trifluoromethylthio)butyronitrile, 97% could lead to the development of more sustainable methods for its production and use.
Métodos De Síntesis
4-(Trifluoromethylthio)butyronitrile, 97% can be synthesized by a number of methods. One of the most common methods is the reaction of 2-bromo-4-trifluoromethylthiophenol with sodium cyanide in an aqueous solution. The reaction produces a mixture of 4-(Trifluoromethylthio)butyronitrile, 97% and 2-bromo-4-trifluoromethylthiophenol cyanohydrin, which can be separated by distillation.
Aplicaciones Científicas De Investigación
4-(Trifluoromethylthio)butyronitrile, 97% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in chromatography. It is also used as a starting material in the synthesis of a variety of organic compounds.
Propiedades
IUPAC Name |
4-(trifluoromethylsulfanyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NS/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCVKGPZOAAPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
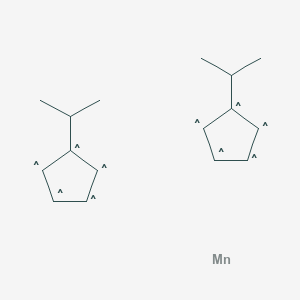
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)


![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)


